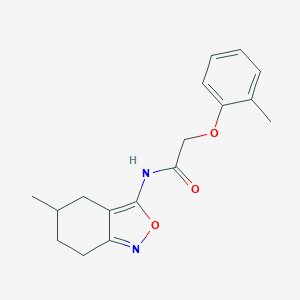
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of various enzymes and receptors in the body, such as acetylcholinesterase and NMDA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease. In vivo studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in various studies and may be a useful tool for drug discovery. However, one limitation of using the compound is its limited availability and high cost, which may hinder its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide. One direction is to further investigate the mechanism of action of the compound and its effects on various enzymes and receptors in the body. Another direction is to explore the potential of the compound as a treatment for various diseases such as cancer and inflammation. Additionally, future research could focus on the development of new derivatives of the compound with improved properties and lower costs.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide involves the reaction of 2-(2-methylphenoxy) acetic acid with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, the compound has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Alzheimer's disease. In pharmacology, the compound has been studied for its potential as a drug candidate for various diseases such as cancer and inflammation. In medicinal chemistry, the compound has been investigated for its structure-activity relationship and its potential as a lead compound for the development of new drugs.
Eigenschaften
Produktname |
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c1-11-7-8-14-13(9-11)17(22-19-14)18-16(20)10-21-15-6-4-3-5-12(15)2/h3-6,11H,7-10H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
PSYWBPZRKBUMPH-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C |
Kanonische SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)

![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)

![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)